(5E)-5-[[5-chloro-2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[[5-chloro-2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated phenyl group, and a dimethylphenoxypropoxy side chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[5-chloro-2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the thiazolidinone ring, followed by the introduction of the chlorinated phenyl group and the dimethylphenoxypropoxy side chain. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[5-chloro-2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
(5E)-5-[[5-chloro-2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[[5-chloro-2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Steviol glycosides: These are glycosides of steviol and share some structural similarities with the thiazolidinone ring.
Uniqueness
What sets (5E)-5-[[5-chloro-2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(5E)-5-[[5-chloro-2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S2/c1-13-4-5-14(2)18(10-13)26-9-3-8-25-17-7-6-16(22)11-15(17)12-19-20(24)23-21(27)28-19/h4-7,10-12H,3,8-9H2,1-2H3,(H,23,24,27)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIHDLFPJFRKEO-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCCOC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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